molecular formula C11H9N5 B6603675 3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B6603675
M. Wt: 211.22 g/mol
InChI Key: JPWZTNIDHIJKIS-UHFFFAOYSA-N
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Description

3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This compound is part of the pyrazolopyrimidine family, which is known for its structural similarity to purines, making it a valuable scaffold in medicinal chemistry .

Mechanism of Action

The mechanism of action of 3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .

Similar Compounds:

Uniqueness: this compound stands out due to its structural resemblance to purines, which allows it to interact with a wide range of biological targets. Its diverse biological activities and potential therapeutic applications make it a valuable compound in medicinal chemistry .

Future Directions

The compound shows promising biological activity, suggesting it could be further explored for potential therapeutic applications . Future research could focus on investigating its biological activities in more detail and optimizing its synthesis process for potential industrial production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 3-phenyl-1H-pyrazol-5-amine with various reagents. One common method includes the use of the Vilsmeier–Haack reagent, which involves the reaction of the starting material with dimethylformamide (DMF) and phosphorus oxychloride at elevated temperatures . The intermediate product is then treated with ammonium carbonate to yield the final compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reagents and conditions. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

properties

IUPAC Name

3-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-10-8-9(7-4-2-1-3-5-7)15-16-11(8)14-6-13-10/h1-6H,(H3,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWZTNIDHIJKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC=NC3=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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